REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH3:10])[C:3]=1[F:11].[Br:12]Br>>[Br:12][C:7]1[CH:6]=[CH:5][C:4]([O:8][CH2:9][CH3:10])=[C:3]([F:11])[C:2]=1[Cl:1]
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Name
|
|
Quantity
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504 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)OCC)F
|
Name
|
|
Quantity
|
434 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
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CUSTOM
|
Details
|
by stirring for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
was added dropwise over 1 hour in a temperature range of 20 to 40° C.
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
|
WASH
|
Details
|
was washed with a saturated sodium thiosulfate aqueous solution
|
Type
|
DISTILLATION
|
Details
|
The residue was subjected to fractional distillation under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C=C1)OCC)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 605 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |